1-(4-Benzoylphenyl)ethanone

描述

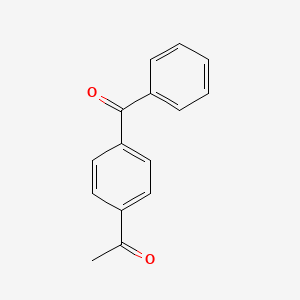

1-(4-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅C=O) attached to the para-position of a phenyl ring, which is further substituted with an acetyl group (CH₃C=O). This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

属性

CAS 编号 |

53689-84-2 |

|---|---|

分子式 |

C15H12O2 |

分子量 |

224.25 g/mol |

IUPAC 名称 |

1-(4-benzoylphenyl)ethanone |

InChI |

InChI=1S/C15H12O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI 键 |

DULLEKOHORMWFS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 17 ) increase melting points due to enhanced dipole interactions.

- Methoxy groups (e.g., 16 ) lower Rf values, reflecting increased polarity.

- The benzoylphenoxy moiety consistently shows IR C=O stretching near 1680 cm⁻¹, comparable to the parent compound .

Heterocyclic and Maleimide Derivatives

highlights N-(4-benzoylphenyl)maleimide derivatives (e.g., 26n ) with pyridyl or thienyl substituents. These compounds exhibit enhanced biochemical potency compared to unsubstituted analogs, suggesting that electron-deficient heterocycles improve activity in therapeutic contexts .

Halogenated Analogs

1-(4-Bromophenyl)ethanone () demonstrates ionization energies (IE) of 9.0–9.55 eV, influenced by the electron-withdrawing bromine substituent. This contrasts with the benzoyl group in this compound, which likely reduces IE further due to resonance effects .

Ether and Alkoxy Substituted Ethanones

4'-Benzyloxyacetophenone () shares a phenyl-ethanone scaffold but replaces the benzoyl group with a benzyloxy substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。